3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid
Description
3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring a 5-membered oxazolidine ring. Key structural attributes include:
- tert-Butoxycarbonyl (Boc) group: A common nitrogen-protecting group in organic synthesis, enhancing steric protection and stability under basic conditions.
- Methyl substituent at position 5: Increases lipophilicity and influences ring conformation.
- Carboxylic acid at position 5: Provides acidity and hydrogen-bonding capacity, critical for interactions in catalytic or pharmaceutical applications.
This compound is likely used as a chiral auxiliary or intermediate in peptide synthesis and drug development, leveraging its rigid oxazolidine scaffold for stereochemical control.
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(4,7(12)13)15-6-11/h5-6H2,1-4H3,(H,12,13) |
InChI Key |
HJTWDZXJZXYAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CO1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid generally involves:
- Formation of the oxazolidine ring via cyclization of amino alcohol precursors.
- Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
- Installation or retention of the carboxylic acid functional group at the 5-position of the oxazolidine ring.
These steps are often performed sequentially or in a one-pot manner depending on the synthetic design.
Specific Preparation Routes
Boc Protection of Amino Alcohols Followed by Cyclization
One common approach begins with an amino alcohol such as 5-methyl-1,3-oxazolidine precursor or related amino acid derivatives. The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent like ethyl acetate, often in the presence of a mild base such as sodium bicarbonate to neutralize the acid generated during the reaction. The reaction is typically conducted at temperatures ranging from 20 °C to 40 °C with slow addition of Boc anhydride to control reaction kinetics and maximize yield.
After Boc protection, the cyclization to form the oxazolidine ring may be promoted by adjusting the reaction conditions, including temperature and solvent. The reaction mixture is then neutralized with pyridine and concentrated under reduced pressure to isolate the Boc-protected oxazolidine carboxylic acid intermediate as a semi-solid or solid product. Purification can be achieved by trituration with petroleum ether or column chromatography using petroleum ether and ethyl acetate mixtures.
Example Data from Patent US8338617B2:
| Step | Conditions | Yield (%) | Purity (%) | Chiral Purity (%) |
|---|---|---|---|---|
| Boc protection of phenylglycinol | Ethyl acetate, NaHCO3, 20-40 °C, 30 min addition | 100 | 74 | 98-99 |
| Neutralization and concentration | Pyridine, reduced pressure, 45 °C | 70 | 95-97 | 98-99 |
This method is scalable and provides high chiral purity, essential for pharmaceutical applications.
Cyclization via Reaction of β-Amino Alcohols with Carbonylating Agents
Another synthetic route involves the cyclization of β-amino alcohols with carbonyl sources such as phosgene, carbon dioxide, or dialkyl carbonates to form the oxazolidinone ring, which can then be functionalized to yield the target compound. This approach often requires careful control of reaction conditions to avoid side reactions and achieve high selectivity.
For example, the reaction of amino alcohols with phosgene derivatives or chlorosulfonyl isocyanate (CSI) has been reported to yield oxazolidinone derivatives efficiently. Subsequent Boc protection and carboxylation steps can be tailored to produce this compound.
A one-pot reaction using CSI with epoxides under mild conditions in dichloromethane has been described to afford oxazolidinones and cyclic carbonates in good yields (76–93%) with simple purification.
Esterification and Functional Group Transformations
In some synthetic schemes, the carboxylic acid moiety is introduced or modified after ring formation. For instance, esterification of the oxazolidine intermediate with thionyl chloride in methanol can afford methyl esters, which can be further reduced or functionalized as needed. This approach allows for diversification of the compound's functional groups.
Representative Synthetic Scheme Summary
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Amino alcohol starting material | Phenylglycinol or related amino alcohol | Starting material for ring formation | High purity required |
| Boc protection | Di-tert-butyl dicarbonate (Boc anhydride), NaHCO3, ethyl acetate, 20-40 °C | Boc-protected amino alcohol | Slow addition improves yield |
| Cyclization | Controlled temperature, solvent evaporation, neutralization with pyridine | Oxazolidine ring formation | Semi-solid intermediate |
| Purification | Trituration with petroleum ether or column chromatography | Pure this compound | High chiral purity |
Reaction Conditions and Optimization
Key parameters influencing the preparation include:
- Temperature: Generally maintained between 20 °C and 45 °C to balance reaction rate and selectivity.
- Solvent: Polar aprotic solvents like ethyl acetate and dichloromethane are preferred for solubility and reaction control.
- Base: Sodium bicarbonate or pyridine is used to neutralize acids formed during Boc protection.
- Addition rate: Slow addition of Boc anhydride prevents side reactions and ensures complete protection.
- Purification: Simple trituration or chromatography yields high-purity products, essential for downstream applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Substitution: Aluminum chloride (AlCl3) or trimethylsilyl iodide (TMSI) followed by methanol.
Major Products Formed
The major product formed from the deprotection of this compound is the corresponding amine, along with carbon dioxide (CO2) and tert-butyl alcohol (t-BuOH) .
Scientific Research Applications
3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is crucial in multi-step synthesis where selective protection and deprotection are required .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds, sourced from commercial catalogs and research databases, share functional or structural similarities with the target molecule. A comparative analysis is provided below.
Key Structural Features and Properties
Functional and Structural Analysis
Ring System Differences
- Oxazolidine vs. Aromatic Rings : The target compound’s saturated oxazolidine ring offers conformational flexibility compared to aromatic systems (e.g., benzoic acid or pyrrole derivatives). This flexibility may facilitate ring-opening reactions under acidic conditions, useful in dynamic combinatorial chemistry .
- Bicyclic vs.
Substituent Effects
- Boc Group Positioning : In pyrrole and benzoic acid analogs, the Boc group protects an exocyclic amine, whereas in the target compound, it is directly integrated into the oxazolidine nitrogen. This integration may alter hydrolysis kinetics and steric shielding .
- Carboxylic Acid Placement : Bridgehead carboxylic acids (e.g., CAS 400720-05-0) exhibit distinct acidity (pKa ~3–4) compared to oxazolidine-5-carboxylic acids (estimated pKa ~2–3), impacting solubility and reactivity .
Biological Activity
3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid (CAS No. 2091453-45-9) is a compound of significant interest in pharmaceutical research due to its diverse biological activities and applications. This article explores the biological activity of this compound, emphasizing its role in drug development, synthesis processes, and specific case studies demonstrating its efficacy.
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.25 g/mol
- Structure : The compound features a five-membered oxazolidine ring, which is crucial for its biological activity.
1. Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Antibiotic Development : The compound has been utilized in synthesizing antibiotics, enhancing their efficacy and stability.
- Anti-Cancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, making them potential candidates for cancer therapies .
2. Peptide Synthesis
This compound is widely used in solid-phase peptide synthesis (SPPS), where it acts as a protective group. It facilitates the assembly of complex peptide chains while ensuring stability and reactivity . The use of such protective groups is critical in the efficient synthesis of therapeutic peptides.
3. Chiral Catalysis
As a chiral auxiliary, this oxazolidine derivative improves the selectivity of asymmetric synthesis reactions. This property is essential for producing enantiomerically pure compounds that are often required in drug formulations .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound showed significant inhibition of cell proliferation in murine solid tumor systems, particularly against Ca755 cancer cells. The mechanism involved apoptosis induction via caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ca755 | 15 | Caspase-dependent apoptosis |
| MCF7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Induction of oxidative stress |
Case Study 2: Antibacterial Activity
In another investigation, the antibacterial properties of the compound were assessed against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Cell Membrane Disruption : Its structure allows it to penetrate bacterial membranes effectively.
Q & A
Q. Table 1: Common Reagents and Conditions for Key Reactions
| Reaction Type | Reagents/Conditions | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Boc Protection | tert-Butanol, H2SO4 | Toluene | Reflux | |
| SN2 Alkylation | tert-Butyl bromide, K2CO3 | DMF | 70°C | |
| Oxidation | m-CPBA, CH2Cl2 | DCM | 0–25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
